molecular formula C10H11BrO3 B2418561 Ethyl 2-(3-bromophenyl)-2-hydroxyacetate CAS No. 62123-88-0

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate

Cat. No.: B2418561
CAS No.: 62123-88-0
M. Wt: 259.099
InChI Key: VKRSFFIJJDPMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxy group attached to the alpha carbon of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-phenyl-2-hydroxyacetate using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium amide in liquid ammonia or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Ethyl 2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Ethyl 2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Ethyl 2-(3-aminophenyl)-2-hydroxyacetate, ethyl 2-(3-thiophenyl)-2-hydroxyacetate, etc.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)-2-hydroxyacetate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation to produce measurable products. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:

    Ethyl 2-phenyl-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: The bromine atom is positioned differently on the phenyl ring, potentially affecting its chemical and biological properties.

    Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate: The chlorine atom may impart different electronic and steric effects compared to bromine, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRSFFIJJDPMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.